Benzyl octyl adipate
Overview
Description
Benzyl octyl adipate is an organic compound with the molecular formula C21H32O4. It is an ester derived from the reaction between benzyl alcohol and octyl adipate. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials. It is also utilized in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl octyl adipate is typically synthesized through an esterification reaction. The process involves the reaction of benzyl alcohol with adipic anhydride. The reaction is carried out in the presence of a catalyst, often sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated and stirred for several hours until the desired ester is formed. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl octyl adipate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzyl alcohol and octyl adipate.
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Benzyl alcohol and octyl adipate.
Oxidation: Benzyl alcohol can be further oxidized to benzoic acid, and octyl adipate can be oxidized to adipic acid.
Reduction: The ester group is reduced to form benzyl alcohol and octanol.
Scientific Research Applications
Benzyl octyl adipate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers. It is also used in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.
Mechanism of Action
The mechanism of action of benzyl octyl adipate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This compound interacts with the polymer chains through van der Waals forces and hydrogen bonding, leading to enhanced material properties.
Comparison with Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different chemical structure.
Di-2-ethylhexyl adipate: A plasticizer with similar applications but different ester groups.
Benzyl butyl phthalate: Similar in structure but with different alkyl groups.
Uniqueness: Benzyl octyl adipate is unique due to its specific combination of benzyl and octyl groups, which provide a balance of flexibility and stability. Its low viscosity and good compatibility with various polymers make it particularly useful in applications requiring high flexibility and light stability .
Properties
IUPAC Name |
6-O-benzyl 1-O-octyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-12-17-24-20(22)15-10-11-16-21(23)25-18-19-13-8-7-9-14-19/h7-9,13-14H,2-6,10-12,15-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECACTMEFWAFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184896 | |
Record name | Benzyl octyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3089-55-2 | |
Record name | 1-Octyl 6-(phenylmethyl) hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3089-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl octyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl octyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl octyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL OCTYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5CLK3Y44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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